Cas no 898462-13-0 (N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-4-ethoxybenzamide)
N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-4-ethoxybenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-4-ethoxybenzamide
- Benzamide, N-[1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-4-ethoxy-
- 898462-13-0
- N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide
- N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-ethoxybenzamide
- AB00679359-01
- F2539-0264
- AKOS024658363
-
- Inchi: 1S/C21H24N2O3/c1-4-26-19-9-6-16(7-10-19)21(25)22-17-12-20(24)23(13-17)18-8-5-14(2)15(3)11-18/h5-11,17H,4,12-13H2,1-3H3,(H,22,25)
- InChI Key: KHIZORUIFFTLMN-UHFFFAOYSA-N
- SMILES: C(NC1CC(=O)N(C2=CC=C(C)C(C)=C2)C1)(=O)C1=CC=C(OCC)C=C1
Computed Properties
- Exact Mass: 352.17869263g/mol
- Monoisotopic Mass: 352.17869263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 502
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- Density: 1.20±0.1 g/cm3(Predicted)
- Boiling Point: 650.4±55.0 °C(Predicted)
- pka: 13.78±0.20(Predicted)
N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-4-ethoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2539-0264-2μmol |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide |
898462-13-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2539-0264-5μmol |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide |
898462-13-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2539-0264-10μmol |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide |
898462-13-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2539-0264-20μmol |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide |
898462-13-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2539-0264-1mg |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide |
898462-13-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2539-0264-2mg |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide |
898462-13-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2539-0264-3mg |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide |
898462-13-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2539-0264-4mg |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide |
898462-13-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2539-0264-5mg |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide |
898462-13-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2539-0264-10mg |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide |
898462-13-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-4-ethoxybenzamide Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
Additional information on N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-4-ethoxybenzamide
Recent Advances in the Study of N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-4-ethoxybenzamide (CAS: 898462-13-0)
The compound N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-4-ethoxybenzamide (CAS: 898462-13-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidinone scaffold and substituted benzamide moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential clinical applications, making it a compound of considerable interest to researchers and industry professionals alike.
One of the key areas of investigation has been the compound's interaction with specific biological targets. Preliminary data suggest that N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-4-ethoxybenzamide exhibits selective binding affinity towards certain enzymes and receptors involved in inflammatory pathways. This selectivity is attributed to the compound's structural features, which allow it to interact with key residues in the active sites of these targets. Such findings have spurred further research into its potential as an anti-inflammatory agent, with some studies reporting significant reductions in pro-inflammatory cytokine levels in preclinical models.
In addition to its anti-inflammatory properties, recent studies have explored the compound's potential in oncology. Researchers have identified that N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-4-ethoxybenzamide can modulate specific signaling pathways implicated in tumor growth and metastasis. For instance, in vitro experiments have demonstrated its ability to inhibit the proliferation of certain cancer cell lines, particularly those with mutations in key oncogenes. These findings have led to ongoing investigations into its potential as an adjunct therapy in combination with existing chemotherapeutic agents.
Pharmacokinetic studies have also been a focal point of recent research. The compound's metabolic stability, bioavailability, and tissue distribution have been characterized in various animal models. Results indicate that N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-4-ethoxybenzamide exhibits favorable pharmacokinetic profiles, with good oral bioavailability and sustained plasma concentrations. These properties, combined with its low toxicity profile in preclinical studies, suggest that it may be a viable candidate for further development.
Despite these promising findings, challenges remain in the development of N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-4-ethoxybenzamide as a therapeutic agent. Current research is addressing issues such as optimizing its synthetic route for large-scale production and further refining its selectivity to minimize off-target effects. Additionally, more comprehensive toxicology studies are needed to fully assess its safety profile in humans.
In conclusion, the compound N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-4-ethoxybenzamide (CAS: 898462-13-0) represents a promising avenue for drug development, with potential applications in inflammation and oncology. Continued research efforts are expected to further elucidate its therapeutic potential and address existing challenges, paving the way for its eventual clinical evaluation.
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